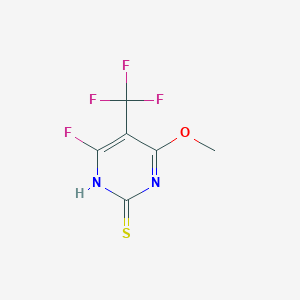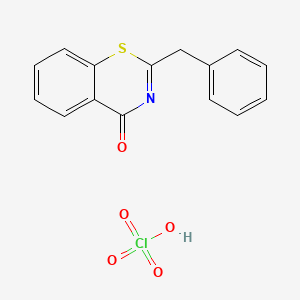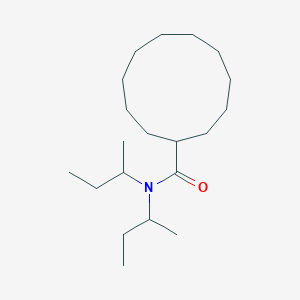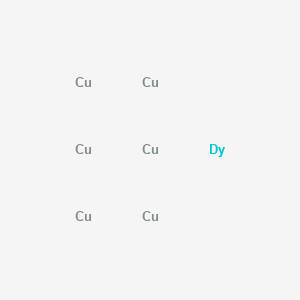
Copper;dysprosium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;dysprosium is a heterometallic complex compound that combines copper and dysprosium. This compound is of significant interest due to its unique electrical and magnetic properties, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper;dysprosium involves the creation of a heterometallic complex. One method includes the reaction of copper(II) acetate with dysprosium(III) nitrate in the presence of acetylacetone and methanol. The resulting compound, tetrakis-µ3-(methoxy)(methanol)-pentakis(acetylacetonato)(tricopper(II), dysprosium(III)), has the composition [Cu3Dy(AA)5(OCH3)4CH3OH], where HAA = H3C–C(O)–CH2–C(O)–CH3 .
Industrial Production Methods: Industrial production of this compound compounds may involve electrolytic extraction. For instance, dysprosium can be extracted on a copper electrode through potentiostatic electrolysis in a eutectic mixture of lithium chloride and potassium chloride. This process results in the formation of various copper-dysprosium intermetallic compounds .
化学反应分析
Types of Reactions: Copper;dysprosium undergoes several types of chemical reactions, including:
Oxidation: Copper and dysprosium can react with oxygen to form oxides.
Reduction: Dysprosium(III) can be reduced to dysprosium(II) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as zinc or sodium.
Substitution: Various ligands like halides or organic molecules.
Major Products:
Oxides: Copper(II) oxide, dysprosium(III) oxide.
Reduced Forms: Dysprosium(II) compounds.
Substituted Complexes: New heterometallic complexes with different ligands
科学研究应用
Copper;dysprosium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions.
Biology: Potential use in biological sensors due to their unique electrical properties.
Medicine: Investigated for use in medical imaging and as therapeutic agents.
Industry: Employed in the development of advanced materials for electronics, such as semiconductors and thermistors
作用机制
The mechanism of action of copper;dysprosium compounds involves several pathways:
Electron Transfer: The copper ions can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.
Magnetic Interactions: Dysprosium’s magnetic properties can influence the behavior of the compound in magnetic fields, making it useful in magnetic sensors and devices.
相似化合物的比较
Copper;terbium: Another heterometallic complex with similar magnetic properties.
Copper;holmium: Known for its high magnetic moment.
Copper;erbium: Used in optical applications due to its unique luminescent properties.
Uniqueness of Copper;dysprosium: this compound stands out due to its combination of high electrical conductivity and significant magnetic properties. This makes it particularly valuable in applications requiring both properties, such as advanced sensors and electronic devices .
属性
CAS 编号 |
95771-50-9 |
|---|---|
分子式 |
Cu6Dy |
分子量 |
543.8 g/mol |
IUPAC 名称 |
copper;dysprosium |
InChI |
InChI=1S/6Cu.Dy |
InChI 键 |
QCMKEVFQFVGOQK-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
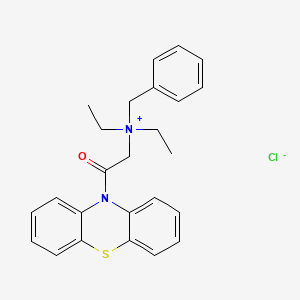

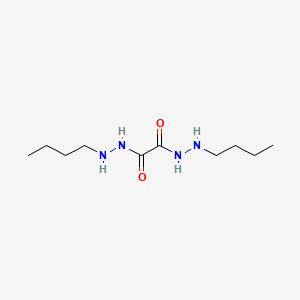
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
